molecular formula C21H25N5O3 B5961741 N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide

N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide

Cat. No.: B5961741
M. Wt: 395.5 g/mol
InChI Key: YBVDXEZREJCMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-15-5-7-17(29-15)12-23-19(27)8-6-16-4-2-10-25(14-16)21(28)18-13-24-26-11-3-9-22-20(18)26/h3,5,7,9,11,13,16H,2,4,6,8,10,12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDXEZREJCMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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